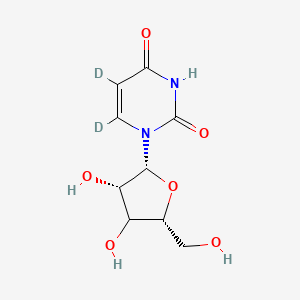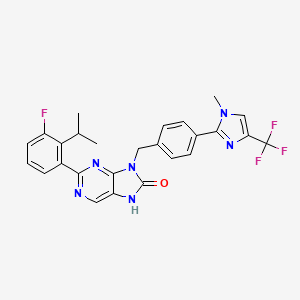
Usp1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Usp1-IN-2 is a potent inhibitor of ubiquitin-specific protease 1 (USP1), an enzyme involved in the deubiquitination process.
准备方法
Synthetic Routes and Reaction Conditions
Usp1-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of aromatic and heterocyclic compounds. This step often involves the use of reagents such as trifluoromethylbenzene and pyrimidine derivatives.
Functional Group Modifications: The core structure is then modified to introduce functional groups that enhance its inhibitory activity. This may involve reactions such as halogenation, nitration, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
化学反应分析
Types of Reactions
Usp1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Usp1-IN-2 has a wide range of scientific research applications, including:
Cancer Therapy: this compound is being investigated for its potential to enhance the efficacy of existing cancer treatments by inhibiting DNA damage repair pathways.
Biological Studies: The compound is used to study the role of USP1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting deubiquitinating enzymes.
作用机制
Usp1-IN-2 exerts its effects by inhibiting the activity of USP1, a deubiquitinating enzyme involved in the DNA damage response. By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins. This disrupts various cellular processes, including DNA repair and cell cycle progression, ultimately inducing cell death in cancer cells .
相似化合物的比较
Similar Compounds
ML323: Another USP1 inhibitor with similar mechanisms of action but different chemical structures.
Pimozide: A known USP1 inhibitor used in combination with other treatments to enhance efficacy
Uniqueness
Usp1-IN-2 stands out due to its high potency and selectivity for USP1. It has shown promising results in preclinical studies, particularly in enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy .
属性
分子式 |
C26H22F4N6O |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
2-(3-fluoro-2-propan-2-ylphenyl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7H-purin-8-one |
InChI |
InChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37) |
InChI 键 |
DCXQZTACMIBGMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


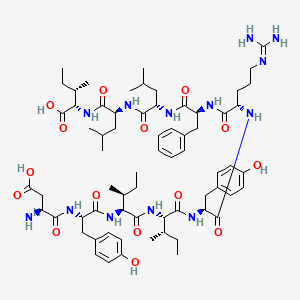
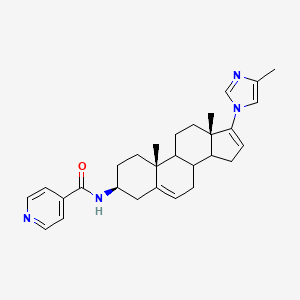



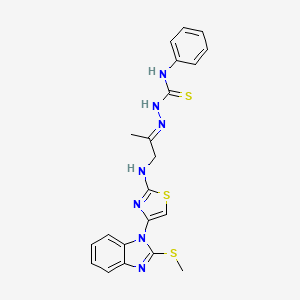
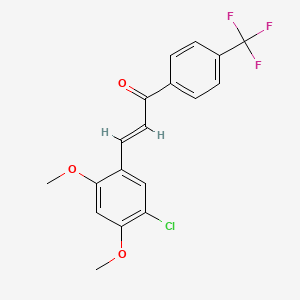
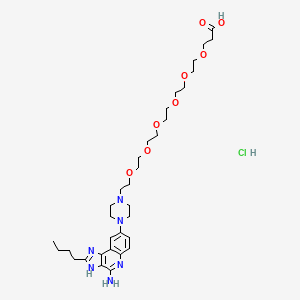
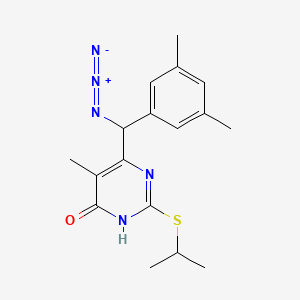

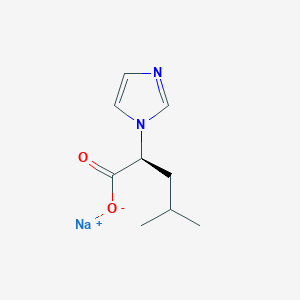
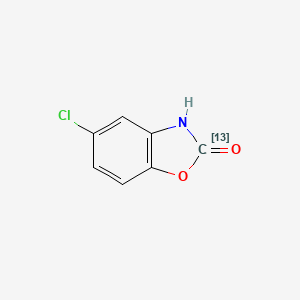
![3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12394745.png)
